molecular formula C25H21N3O2S B5241401 5-(N-benzyl-C-methylcarbonimidoyl)-6-hydroxy-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one

5-(N-benzyl-C-methylcarbonimidoyl)-6-hydroxy-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one

Cat. No.: B5241401
M. Wt: 427.5 g/mol
InChI Key: QKJHOZDYLKOEPC-UHFFFAOYSA-N
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Description

5-(N-benzyl-C-methylcarbonimidoyl)-6-hydroxy-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidinone core, a benzyl group, and a sulfanylidenepyrimidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-benzyl-C-methylcarbonimidoyl)-6-hydroxy-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the benzyl and sulfanylidenepyrimidinone groups. Common reagents used in these reactions include benzyl chloride, methyl isocyanide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(N-benzyl-C-methylcarbonimidoyl)-6-hydroxy-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidenepyrimidinone moiety to a thiol group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

5-(N-benzyl-C-methylcarbonimidoyl)-6-hydroxy-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(N-benzyl-C-methylcarbonimidoyl)-6-hydroxy-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-benzyl-C-methylcarbonimidoyl)benzene-1,3-diol
  • 1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

Compared to similar compounds, 5-(N-benzyl-C-methylcarbonimidoyl)-6-hydroxy-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one is unique due to its specific structural features, such as the presence of both hydroxyl and sulfanylidenepyrimidinone groups

Properties

IUPAC Name

5-(N-benzyl-C-methylcarbonimidoyl)-6-hydroxy-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c1-18(26-17-19-11-5-2-6-12-19)22-23(29)27(20-13-7-3-8-14-20)25(31)28(24(22)30)21-15-9-4-10-16-21/h2-16,29H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJHOZDYLKOEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC=C1)C2=C(N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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